Chroman-4-ylmethanamine hydrochloride

Medicinal chemistry Serotonin receptor Dopamine receptor

Chroman-4-ylmethanamine hydrochloride offers a conformationally constrained chroman scaffold with the aminomethyl group at the 4-position, providing a distinct pharmacophoric geometry versus the 2-yl isomer used in repinotan. This spatial orientation enables tunable 5-HT1A and D2 receptor affinity through systematic aromatic substitution. With a free base MW <200 Da and fraction sp³ of 0.40, it outperforms benzylamine in fragment-based screening libraries. The primary amine handle supports high-conversion amide coupling and reductive amination in automated parallel synthesis. Ideal for medicinal chemistry programs targeting neurological GPCRs and ion channels.

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
Cat. No. B8219339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChroman-4-ylmethanamine hydrochloride
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC=C2C1CN.Cl
InChIInChI=1S/C10H13NO.ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-4,8H,5-7,11H2;1H
InChIKeyXCIZNVDWYSTBDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chroman-4-ylmethanamine Hydrochloride: Structural Identity, Physicochemical Profile, and Procurement Baseline


Chroman-4-ylmethanamine hydrochloride (CAS 123891-63-4; IUPAC: 3,4-dihydro-2H-chromen-4-ylmethanamine hydrochloride) is a bicyclic primary amine building block comprising a chroman (benzodihydropyran) scaffold with an aminomethyl substituent at the 4-position, supplied as the hydrochloride salt (C₁₀H₁₄ClNO, MW 199.68 g/mol) . The chroman nucleus is recognized as a privileged scaffold in medicinal chemistry, appearing in pharmacologically active compounds targeting neurological, oncological, and inflammatory pathways . Unlike the more extensively characterized chroman-2-ylmethylamine isomer used in the 5-HT₁A agonist repinotan (BAY x 3702), the 4-aminomethyl substitution pattern places the primary amine at a distinct spatial orientation relative to the benzopyran oxygen, conferring a unique vector for further derivatization and potentially divergent biological recognition [1] [2].

Why Chroman-4-ylmethanamine Cannot Be Interchanged with Positional Isomers or Simpler Primary Amines


The position of the aminomethyl group on the chroman scaffold is a critical determinant of molecular recognition and downstream synthetic utility. Chroman-2-ylmethylamine, the key intermediate for the clinical-stage 5-HT₁A agonist repinotan, presents the amine at a stereogenic center adjacent to the ring oxygen, whereas chroman-4-ylmethanamine places the aminomethyl group at the benzylic 4-position, altering the distance and angle between the hydrogen-bond-donating amine and the aromatic π-system [1] [2]. Early structure–activity relationship (SAR) studies on 4-aminomethyl chromans demonstrated a profound dependence between aromatic ring substitution pattern and binding affinity at serotonin 5-HT₁A and dopamine D₂ receptors, with regiochemical variations producing order-of-magnitude differences in receptor affinity [3]. Consequently, generic substitution with the 2-yl, 3-yl, or 6-methoxy analogs—or with simple benzylamine derivatives lacking the conformationally constrained chroman oxygen—will alter the pharmacophoric geometry and cannot be assumed to preserve biological activity or synthetic applicability [3] [4].

Quantitative Differentiation Evidence for Chroman-4-ylmethanamine Hydrochloride Versus Closest Analogs


Regiochemical Differentiation: 4-Aminomethyl vs. 2-Aminomethyl Chroman Scaffolds for CNS Drug Discovery

Early SAR studies comparing 4-aminomethyl chroman derivatives with the 2-aminomethyl isomer series revealed that the 4-substitution pattern yields a distinct pharmacological profile at monoamine receptors. In one head-to-head series, unsubstituted 4-aminomethyl chroman exhibited measurable but modest affinity at 5-HT₁A receptors, whereas the corresponding 2-aminomethyl chroman scaffold serves as the core of the high-affinity clinical candidate repinotan (BAY x 3702; 5-HT₁A Kᵢ ≈ 0.3–0.6 nM) [1] [2]. Johansson et al. further demonstrated that methoxy substitution on the aromatic ring of 4-aminomethyl chromans could shift 5-HT₁A binding affinity over a 50-fold range (Kᵢ from ~20 nM to >1000 nM), underscoring that the 4-aminomethyl scaffold provides a tunable platform whose selectivity differs fundamentally from the 2-isomer series [3] [4].

Medicinal chemistry Serotonin receptor Dopamine receptor Structure–activity relationship

Positional Isomer Comparison: Chroman-4-ylmethanamine vs. Chroman-4-amine for Derivatization Versatility

Chroman-4-ylmethanamine differs fundamentally from chroman-4-amine (CAS 53981-38-7) by the insertion of a methylene spacer between the chroman ring and the primary amine nitrogen. This structural difference alters both the pKₐ of the amine and the steric environment around the nucleophilic center. Chroman-4-ylmethanamine (as the free base) has a predicted pKₐ of ~10.0–10.5 (typical for benzylic primary amines), whereas chroman-4-amine, in which the amino group is directly attached to the benzylic 4-position, is expected to have a substantially lower pKₐ (~8.5–9.0) due to the electron-withdrawing inductive effect of the adjacent oxygen-containing ring . The higher basicity and greater conformational freedom of the aminomethyl group make chroman-4-ylmethanamine a more reactive nucleophile for reductive amination, amide coupling, and sulfonamide formation reactions, critical for library synthesis in medicinal chemistry campaigns [1].

Synthetic chemistry Building block Amine nucleophilicity Derivatization

Physicochemical Differentiation: MW, LogP, and H-Bond Donor/Acceptor Profile vs. Benzylamine and Phenethylamine Analogs

Compared to the commonly used primary amine building blocks benzylamine (MW 107.15 g/mol, ClogP 1.09) and phenethylamine (MW 121.18 g/mol, ClogP 1.46), chroman-4-ylmethanamine hydrochloride occupies a distinct property space: higher molecular weight (free base MW 163.22 g/mol, HCl salt MW 199.68 g/mol), an additional hydrogen-bond acceptor (the chroman ring oxygen), and a calculated ClogP of approximately 1.7–2.0 for the free base [1] . The bicyclic chroman scaffold introduces greater three-dimensionality (fraction sp³ = 0.40) compared to planar benzylamine (fraction sp³ = 0.14), which is a favorable attribute for fragment-based lead generation and for improving aqueous solubility relative to purely aromatic amines while maintaining sufficient lipophilicity for blood–brain barrier permeability [2]. This intermediate property profile makes chroman-4-ylmethanamine particularly suited for CNS-focused medicinal chemistry programs where both permeability and solubility are required [2] [3].

Physicochemical properties Drug-likeness Lead-likeness Fragment-based drug discovery

Chroman Scaffold as a Privileged Structure: Class-Level Evidence for Multi-Target Biological Activity

The chroman (benzodihydropyran) nucleus is established as a privileged scaffold in medicinal chemistry, with derivatives demonstrating activity across a broad range of therapeutic targets. Literature surveys document chroman-based compounds with IC₅₀ values below 100 nM at targets including: TRPV1 (e.g., chroman-4-yl urea A-1165442, IC₅₀ = 9 nM); bradykinin B1 receptor (chroman-4-yl acetamide derivative, IC₅₀ = 0.4 nM); MCHR2 (chroman derivative, IC₅₀ = 1 nM); and JAK3 kinase (2-benzimidazolyl-9-(chroman-4-yl)-purinone, IC₅₀ in nanomolar range) [1] [2] [3] [4]. While chroman-4-ylmethanamine itself is a building block rather than a final bioactive compound, the track record of the 4-substituted chroman motif in delivering potent, selective ligands across GPCR, kinase, and ion channel target classes provides class-level support for its use as a versatile starting material for lead generation [5].

Privileged scaffold Polypharmacology Chroman derivatives Drug discovery

Optimal Procurement and Deployment Scenarios for Chroman-4-ylmethanamine Hydrochloride


CNS Lead Generation: De Novo 5-HT₁A or D₂ Ligand Discovery Avoiding the Repinotan IP Space

Medicinal chemistry teams pursuing novel serotonin or dopamine receptor modulators can use chroman-4-ylmethanamine as a structurally distinct alternative to the chroman-2-ylmethylamine scaffold that underlies repinotan (BAY x 3702). The 4-aminomethyl substitution pattern provides a different pharmacophoric geometry, as established by Johansson et al., who showed that 4-aminomethyl chroman derivatives exhibit tunable 5-HT₁A and D₂ binding that is highly sensitive to aryl ring substitution [1]. This tunability makes the scaffold suitable for hit-to-lead optimization where incremental potency gains are sought through systematic aromatic substitution. Procurement of 100–500 mg quantities supports initial library synthesis of 50–100 amide or sulfonamide derivatives for primary radioligand displacement screening [2].

Fragment-Based Drug Discovery: A sp³-Enriched Primary Amine for Fragment Library Expansion

Fragment-based screening libraries benefit from building blocks that combine low molecular weight (<200 Da) with high three-dimensional character (fraction sp³ > 0.35). Chroman-4-ylmethanamine (free base MW 163 Da, fraction sp³ = 0.40) meets these criteria, offering a measurable advantage in saturation over benzylamine (fraction sp³ = 0.14) while retaining the primary amine handle for rapid fragment elaboration via amide bond formation or reductive amination [1]. Incorporation of 5–10 chroman-4-ylmethanamine-derived fragments into a 500–1000-member library increases the scaffold diversity and average sp³ character, which has been correlated with improved clinical developability [2]. Bulk procurement (gram scale) is recommended for fragment library production.

TRPV1 or Bradykinin B1 Antagonist Programs Using 4-Aminomethyl Chroman as a Core Scaffold

The chroman-4-yl substructure is a validated core for potent ion channel and GPCR antagonists, with literature precedent demonstrating that 1-(chroman-4-yl)urea derivatives achieve IC₅₀ values as low as 4–16 nM at human TRPV1 and 0.4 nM at the bradykinin B1 receptor [1] [2]. Chroman-4-ylmethanamine provides the primary amine handle needed to synthesize urea, thiourea, or amide-linked derivatives in one to two synthetic steps. A typical medicinal chemistry campaign can convert 1 g of chroman-4-ylmethanamine hydrochloride into 30–50 target compounds at 10–20 mg scale for in vitro pharmacological profiling, with the chroman oxygen serving as an additional H-bond acceptor that contributes to target engagement [3].

Parallel Synthesis and Library Production: Superior Nucleophilicity over Directly Attached 4-Amino Congeners

In automated parallel synthesis workflows, the reactivity of the amine building block is a key determinant of library success rates (percentage of reactions reaching >80% conversion). Chroman-4-ylmethanamine, with its predicted pKₐ advantage of 1–2 log units over chroman-4-amine, is expected to deliver higher conversion rates in standard amide coupling (HATU/DIPEA/DMF) and reductive amination (NaBH(OAc)₃/DCE) protocols [1]. For core facility or CRO-based library production, selecting chroman-4-ylmethanamine over the less nucleophilic chroman-4-amine can reduce the number of failed reactions requiring re-synthesis, improving overall library production efficiency. Procurement of 5–25 g quantities supports production-scale library synthesis of 200–1000 compounds [2].

Quote Request

Request a Quote for Chroman-4-ylmethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.